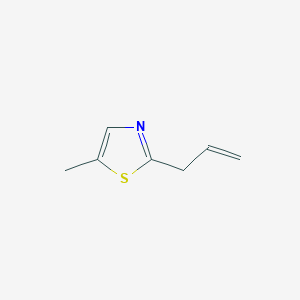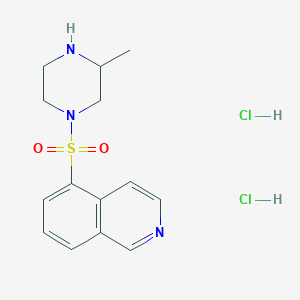
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
概要
説明
イソ-H7 二塩酸塩は、タンパク質キナーゼ阻害剤として知られる化学化合物です。 タンパク質キナーゼCとタンパク質キナーゼAをそれぞれIC50値22 µMおよび34 µMで特異的に阻害します 。 この化合物は、衛星細胞筋形成への影響が研究されており、タンパク質キナーゼAのネガティブコントロールとして機能します .
準備方法
イソ-H7 二塩酸塩の合成には、1-(5-イソキノリンスルホニル)-3-メチルピペラジンと塩酸を反応させて二塩酸塩を形成する反応が関与します 。反応条件は通常以下を含みます。
溶媒: 加水分解を防ぐための無水条件。
温度: 分解を防ぐための制御。
精製: 高純度を実現するための結晶化または再結晶化。
工業生産方法は広く文書化されていませんが、合成は一般的に規模と収率の最適化を伴う同様の原理に従います。
化学反応の分析
イソ-H7 二塩酸塩は、いくつかの種類の化学反応を起こします。
酸化: 強い酸化条件下で酸化される可能性があります。
還元: スルホニル基の安定性のために、還元反応はそれほど一般的ではありません。
置換: 特にスルホニル基で求核置換反応が起こり得ます。
一般的な試薬と条件には以下が含まれます。
酸化剤: 過マンガン酸カリウムまたは過酸化水素。
還元剤: 水素化ホウ素ナトリウム(それほど一般的ではありません)。
求核剤: 置換反応のためのアンモニアまたはアミン。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究の応用
イソ-H7 二塩酸塩は、科学研究で幅広い応用範囲を持っています。
化学: タンパク質キナーゼ阻害と関連する経路を研究するためのツールとして使用されます。
生物学: 細胞シグナル伝達と筋形成への影響について調査されています。
医学: キナーゼ活性の調節不全に関連する病気における潜在的な治療的用途。
科学的研究の応用
Iso-H7 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase inhibition and related pathways.
Biology: Investigated for its effects on cell signaling and myogenesis.
Medicine: Potential therapeutic applications in diseases involving dysregulated kinase activity.
Industry: Utilized in the development of kinase inhibitors and related pharmaceuticals
作用機序
イソ-H7 二塩酸塩は、タンパク質キナーゼCとタンパク質キナーゼAを阻害することでその効果を発揮します。 阻害は、キナーゼのATP結合部位での競合的結合によって起こり、下流標的のリン酸化を防ぎます 。これにより、細胞シグナル伝達経路が変化し、細胞の増殖や分化などのプロセスに影響を与えます。
類似化合物との比較
イソ-H7 二塩酸塩は、しばしばスタウロスポリンなどの他のキナーゼ阻害剤と比較されます。
スタウロスポリン: より強力ですが、選択性の低いキナーゼ阻害剤。
HA1004: 異なる特異性と効力を有する別のキナーゼ阻害剤。
イソ-H7 二塩酸塩は、その特異的な阻害プロファイルと衛星細胞筋形成への影響においてユニークであり、研究において貴重なツールとなります。
特性
IUPAC Name |
5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNDFTUZMEYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474690 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140663-38-3 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-methyl H7 affect bovine leukemia virus expression?
A1: 3-methyl H7 inhibits the activity of protein kinase C (PKC) []. Research demonstrates that 3-methyl H7 effectively reduces both spontaneous lymphocyte blastogenesis and BLV expression in bovine peripheral blood mononuclear cells (PBMCs) []. This effect is observed regardless of whether the PBMCs are unstimulated, stimulated with lipopolysaccharide, or stimulated with phorbol ester (PMA) []. Further investigation reveals that 3-methyl H7 suppresses BLV expression by decreasing transcriptional activity, as evidenced by RNase protection assay results []. This suggests that PKC activation plays a crucial role in BLV expression, and its inhibition by 3-methyl H7 disrupts this process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





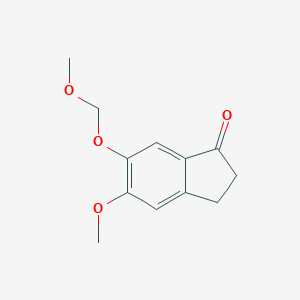

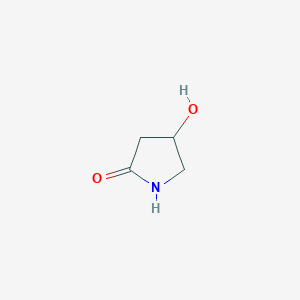
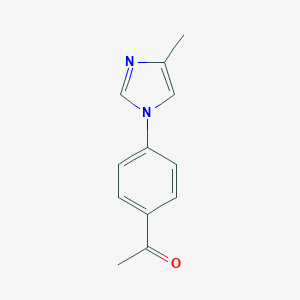
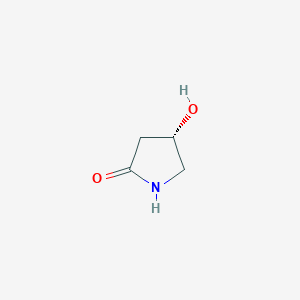
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)
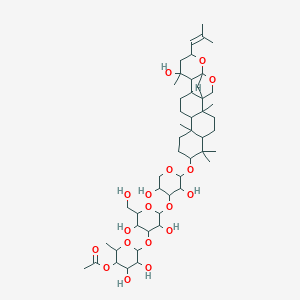
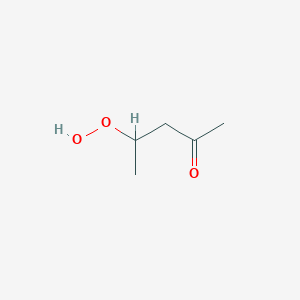
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)
![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)
